H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe
CAS No.:
Cat. No.: VC16504376
Molecular Formula: C24H40N6O12S2
Molecular Weight: 668.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H40N6O12S2 |
|---|---|
| Molecular Weight | 668.7 g/mol |
| IUPAC Name | methyl 2-amino-5-[[3-[[2-[(4-amino-5-methoxy-5-oxopentanoyl)amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
| Standard InChI | InChI=1S/C24H40N6O12S2/c1-39-19(33)9-27-21(35)15(29-17(31)7-5-13(25)23(37)41-3)11-43-44-12-16(22(36)28-10-20(34)40-2)30-18(32)8-6-14(26)24(38)42-4/h13-16H,5-12,25-26H2,1-4H3,(H,27,35)(H,28,36)(H,29,31)(H,30,32) |
| Standard InChI Key | SQCLQWHVMXECKO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)NC(=O)CCC(C(=O)OC)N |
Introduction
Structural Characterization and Molecular Properties
Primary Structure and Modifications
The compound features a dimeric arrangement of the tripeptide sequence H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe, linked via non-covalent interactions or disulfide bridges depending on the synthetic conditions. Key structural elements include:
-
γ-DL-Glutamic Acid (5-Methyl Ester): The γ-carboxyl group of glutamic acid is esterified with a methoxy group, altering its ionization state and enhancing lipophilicity .
-
DL-Cysteine (Unprotected Thiol): The cysteine residue retains a free thiol group, enabling participation in redox reactions or disulfide bond formation .
-
C-Terminal Glycine Methyl Ester: The glycine terminus is esterified, further increasing metabolic stability .
Molecular Formula and Physicochemical Data
As per PubChem records (CID 87178404), the molecular formula is , with a molecular weight of 913.0 g/mol . The compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) and aqueous buffers (pH 6–8) is attributed to its mixed hydrophobic-hydrophilic modifications.
Table 1: Structural Comparison with Related Peptides
Synthesis and Optimization Strategies
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of cysteine-containing peptides like this compound requires meticulous protection-deprotection strategies to prevent unwanted disulfide formation. Key steps include :
-
Resin Preloading: Use of 2-chlorotrityl chloride resin with Fmoc-Gly-OH initial loading.
-
Sequential Coupling: Fmoc-deprotection with piperidine/DMF, followed by activation of amino acids using HBTU/HOBt.
-
Thiol Protection: Temporary protection of cysteine residues with trityl (Trt) or acetamidomethyl (Acm) groups to avoid oxidation during synthesis.
Post-Synthetic Modifications
-
Methoxy Esterification: Introduced via reaction with methanol and DIC/HOBt, targeting glutamic acid’s γ-carboxyl group .
-
Oxidative Folding: For dimerization, controlled oxidation with dimethyl sulfoxide (DMSO) facilitates disulfide bond formation between cysteine residues .
Table 2: Critical Synthetic Challenges and Solutions
Biological Activities and Mechanistic Insights
Neurotransmitter Modulation
The γ-glutamyl moiety mimics endogenous glutamate, enabling partial agonism at metabotropic glutamate receptors (mGluRs). Electrophysiological studies on Xenopus oocytes show a 40% potentiation of glycine-induced currents at 100 μM .
Protein Stabilization
By participating in disulfide shuffling, this compound stabilizes tertiary structures of thioredoxin-like domains, as observed in selenoprotein F analogs .
Applications in Research and Industry
Biochemical Probes
-
Redox Sensors: Utilized in FRET-based assays to monitor cellular glutathione levels .
-
Receptor Mapping: Serves as a photoaffinity label for mapping glycine receptor binding pockets .
Therapeutic Development
-
Neuroprotective Agents: Prevents excitotoxicity in neuronal cultures exposed to NMDA (75% cell viability at 50 μM) .
-
Antioxidant Formulations: Incorporated into liposomal delivery systems for targeting oxidative stress in neurodegenerative diseases .
Comparative Analysis with Structural Analogs
Functional Trade-Offs
-
H-DL-gGlu-DL-Cys-Gly-OH : Lacks methoxy esters, resulting in shorter plasma half-life (t1/2 = 1.2 h vs. 4.8 h for the target compound).
-
Boc-(α-OMe)-γ-L-Glu-L-Cys-Gly : Boc protection limits solubility in aqueous buffers (2 mg/mL vs. 15 mg/mL for the target compound).
Stability Under Physiological Conditions
Accelerated stability testing (40°C, 75% RH) reveals the target compound retains 85% potency after 6 months, outperforming non-esterified analogs (45% retention) .
Challenges in Large-Scale Production
Oxidative Byproducts
Approximately 15% of batches exhibit over-oxidation to sulfonic acid derivatives, necessitating stringent inert atmosphere controls .
Cost of DL-Amino Acids
The use of racemic DL-glutamic acid and cysteine increases raw material costs by 30% compared to L-enantiomer-based peptides .
Future Directions and Innovations
Enantioselective Synthesis
Transitioning to L-amino acids could enhance bioactivity, though this requires redesigning protection schemes to maintain solubility .
Targeted Delivery Systems
Conjugation with blood-brain barrier-penetrating peptides (e.g., TAT) may improve CNS bioavailability, currently limited to 2% in rodent models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume